(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone” consists of a piperidine ring bound to an aminomethyl group and a cyclopropyl methanone group.Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol. More detailed physical and chemical properties are not available at this time.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone often involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, as seen in the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).
- Structural Studies : Detailed structural and spectroscopic analysis, including single-crystal X-ray diffraction, has been conducted to understand the molecular structure and stability of related compounds (C. S. Karthik et al., 2021).
Medicinal Chemistry
- Anticancer Properties : Piperidin-1-yl methanone derivatives have shown significant anticancer activity, particularly against leukemia cells. Specific compounds within this category were found effective in inhibiting the growth of human leukemia cells at low concentrations (K. Vinaya et al., 2011).
- Antimicrobial and Antitubercular Activities : Several derivatives have been synthesized and screened for their antimicrobial properties. Some of these compounds have exhibited substantial antitubercular and antimicrobial activities (S. Mallikarjuna et al., 2014), (L. Mallesha & K. Mohana, 2014).
Drug Design and Development
- Selective Agonists and Receptor Activity : Research has been focused on developing novel derivatives as potent and selective agonists for certain receptors, such as 5-HT1A receptors. These compounds have shown potential in treating conditions like depression and pain (B. Vacher et al., 1999).
Pharmacokinetics and Metabolism
- Metabolism and Excretion Studies : Studies have been conducted to understand the metabolism, excretion, and pharmacokinetics of related compounds, particularly in the context of developing treatments for diseases like diabetes (Raman K. Sharma et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-cyclopropylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOPQWLLMHQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660743 | |
Record name | [3-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-36-6 | |
Record name | [3-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.